molecular formula C14H17NO B13614170 2-(6-Methoxy-2-naphthyl)propylamine

2-(6-Methoxy-2-naphthyl)propylamine

Cat. No.: B13614170
M. Wt: 215.29 g/mol
InChI Key: GMGHPSNHFXFQGQ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-naphthyl)propylamine is a chiral amine derivative based on a naphthalene scaffold, structurally related to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, which is a 2-(6-Methoxy-2-naphthyl)propionic acid . This structural relationship suggests significant potential as a key synthetic intermediate or building block in organic and medicinal chemistry research. Researchers can utilize this amine-functionalized compound for exploring new pharmacological pathways, as the amine group offers a versatile handle for further chemical modifications, such as the synthesis of amides, sulfonamides, or complex molecular architectures. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Handling should be conducted by qualified professionals with appropriate safety measures, as its structural analog is known to be a skin and eye irritant and is toxic if swallowed . This product is offered for advancing chemical and pharmaceutical development studies.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propan-1-amine

InChI

InChI=1S/C14H17NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,9,15H2,1-2H3

InChI Key

GMGHPSNHFXFQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 2-(6-methoxy-2-naphthyl)propylamine typically begins from 2,6-diisopropylnaphthalene or 6-methoxy-2-naphthyl halides, which are readily available and serve as useful intermediates for polymer and pharmaceutical compounds.

  • 2,6-Diisopropylnaphthalene (DIPN) is a common starting material that undergoes hydroperoxidation to introduce functional groups necessary for further transformations.
  • Alternatively, 6-methoxy-2-naphthyl bromide, chloride, or iodide can be converted into organozinc intermediates for coupling reactions.

Hydroperoxidation and Alkylation Steps

The initial step involves the hydroperoxidation of 2,6-diisopropylnaphthalene to form 2-(1-hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene. This reaction is catalyzed by heavy metal compounds (e.g., cobalt, copper, lead, iron, mercury, vanadium, chromium, palladium, or platinum) in the presence of oxygen at reflux temperatures. Alkali earth metal salts of organic acids are preferred catalysts for this step due to their effectiveness.

Following hydroperoxidation, the compound undergoes methylation to yield 2-methoxy-6-isopropylnaphthalene, which is further transformed by dehydrogenation to 2-methoxy-6-isopropenylnaphthalene. This intermediate can be epoxidized to 2-(6-methoxy-2-naphthyl)propylene oxide, a key precursor for propylamine derivatives.

Epoxidation and Conversion to Aldehyde

The epoxidation of 2-methoxy-6-isopropenylnaphthalene proceeds via conventional methods to form the propylene oxide derivative. This epoxide is then converted to 2-(6-methoxy-2-naphthyl)propionaldehyde by standard chemical means, such as acid or base catalysis.

Formation of this compound

The propionaldehyde intermediate is subjected to reductive amination or other amination techniques to yield this compound. Specific details on the amination step are less documented in the patents but generally involve reaction with ammonia or amine sources in the presence of reducing agents.

Alternative Organometallic Route via Organozinc Intermediates

An alternative synthetic route involves the preparation of di-(6-methoxy-2-naphthyl)zinc or 6-methoxy-2-naphthylzinc halides by reacting 6-methoxy-2-naphthyl halides with magnesium to form Grignard reagents, followed by transmetalation with zinc halides.

These organozinc intermediates react with lower alkyl halopropionates (e.g., methyl, ethyl bromo-, iodo-, or chloro-propionate) in inert solvents to form lower alkyl 2-(6-methoxy-2-naphthyl)propionates. Subsequent hydrolysis yields 2-(6-methoxy-2-naphthyl)propionic acid, which can be converted to the propylamine derivative.

Thallic Salt-Mediated Ester Formation

Another method involves treating 6-methoxy-2-(1-propynyl)naphthalene with thallic salts (e.g., thallium trinitrate) and a lower alkanol to form esters of 2-(6-methoxy-2-naphthyl)propionic acid. Hydrolysis of these esters produces racemic 2-(6-methoxy-2-naphthyl)propionic acid, which can be resolved to the desired enantiomer and further transformed to the amine.

Enantiomeric Resolution

Due to the biological activity residing primarily in the D-enantiomer, resolution of racemic mixtures is critical. Techniques include:

  • Formation of diastereomeric salts with optically active amines such as cinchonidine or N-n-butyl-D-glucamine.
  • Fractional crystallization of these salts.
  • Acidic cleavage to release enantiomerically enriched 2-(6-methoxy-2-naphthyl)propionic acid.

These resolved acids serve as precursors for the corresponding amines.

Data Tables Summarizing Key Preparation Steps and Conditions

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
A 2,6-Diisopropylnaphthalene Oxygen, heavy metal catalyst, reflux 2-(1-Hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene Hydroperoxidation step; catalyst examples: Co, Cu, Pb, Fe, Pd
B Hydroperoxide intermediate Base, methyl donor, solvent 2-Methoxy-6-isopropylnaphthalene Alkylation/methylation step
C 2-Methoxy-6-isopropylnaphthalene Dehydrogenation catalyst 2-Methoxy-6-isopropenylnaphthalene Dehydrogenation to alkene
D 2-Methoxy-6-isopropenylnaphthalene Epoxidation reagents 2-(6-Methoxy-2-naphthyl)propylene oxide Epoxidation step
E Propylene oxide intermediate Acid or base catalysis 2-(6-Methoxy-2-naphthyl)propionaldehyde Conversion to aldehyde
F Propionaldehyde Reductive amination This compound Amination step (details vary)
G 6-Methoxy-2-naphthyl halide Mg (ether solvent) 6-Methoxy-2-naphthylmagnesium halide (Grignard) Preparation of organomagnesium intermediate
H Grignard reagent Zn halide (hydrocarbon solvent) Di-(6-methoxy-2-naphthyl)zinc or zinc halide complex Organozinc intermediate formation
I Organozinc intermediate + alkyl halopropionate Inert solvent Alkyl 2-(6-methoxy-2-naphthyl)propionate Coupling step
J Alkyl ester Hydrolysis 2-(6-Methoxy-2-naphthyl)propionic acid Hydrolysis to acid
K Racemic acid + optically active amine Fractional crystallization Diastereomeric salt Resolution of enantiomers
L Diastereomeric salt Acidic cleavage Enantiomerically enriched acid Recovery of D-enantiomer

Detailed Research Outcomes and Observations

  • The hydroperoxidation step (Step A) is sensitive to catalyst choice and temperature; alkali earth metal salts of carboxylic acids provide optimal yields and selectivity.
  • The organozinc approach (Steps G to J) offers a versatile route with control over alkyl ester substituents, allowing for tailored synthesis of derivatives.
  • Thallic salt-mediated esterification affords a racemic mixture that requires further resolution, which is efficiently performed by forming diastereomeric salts with N-n-butyl-D-glucamine or related amines.
  • Resolution techniques yield high purity D-enantiomeric acids with melting points and optical rotations consistent with literature values, confirming the efficacy of the methods.
  • Continuous processing of several steps (e.g., hydroperoxidation followed by methylation) has been proposed to reduce costs and increase throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxynaphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-methoxynaphthalen-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(6-Methoxy-2-naphthyl)propylamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications References
This compound C₁₄H₁₇NO 215.29 Amine Potential precursor for anti-inflammatory agents; amine group enhances basicity and solubility in acidic media.
Naproxen C₁₄H₁₄O₃ 230.26 Carboxylic acid NSAID; inhibits COX enzymes for anti-inflammatory, analgesic, and antipyretic effects.
6-Methoxy-1-naphthalenamine C₁₁H₁₁NO 173.21 Amine Used in organic synthesis; methoxy group directs electrophilic substitution reactions.
2-(6-Methoxy-2-naphthyl)ethanol C₁₃H₁₄O₂ 202.25 Alcohol Intermediate in drug synthesis; hydroxyl group impacts hydrogen bonding.
ATB-346 (4-Carbamothioylphenyl ester of Naproxen) C₂₁H₁₉NO₃S 365.44 Carbamate ester Hydrogen sulfide-releasing NSAID; reduces gastrointestinal toxicity compared to Naproxen.

Pharmacological and Chemical Insights

  • Amine vs. In contrast, Naproxen’s carboxylic acid group is critical for binding to cyclooxygenase (COX) enzymes but contributes to gastrointestinal side effects .
  • Stereochemistry : Naproxen’s (S)-enantiomer is pharmacologically active, while the (R)-form is inactive. highlights methods for isolating enantiopure forms, suggesting that stereochemical purity is equally vital for amine analogs .
  • Synthetic Utility: Compounds like 2-(6-Methoxy-2-naphthyl)ethanol () and 6-Methoxy-1-naphthalenamine () serve as intermediates in synthesizing pharmaceuticals, emphasizing the naphthalene scaffold’s versatility.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(6-Methoxy-2-naphthyl)propylamine, and how can intermediates be optimized for yield?

  • The compound is synthesized via alkylation or condensation reactions. For example, alkylation of 6-methoxy-2-naphthol with propylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Key intermediates like 2-(6-sulfo-2-naphthyl)propionic acid can be methoxylated using alkali metal methoxides and cuprous halides at high temperatures (>150°C) . Optimization involves adjusting stoichiometry, reaction time, and catalyst loading. HRMS and NMR are critical for verifying intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • 1H/13C NMR identifies proton environments and carbon frameworks, with methoxy (~δ 3.8 ppm) and naphthyl aromatic signals (δ 6.5–8.0 ppm) being diagnostic . HRMS confirms molecular weight and purity, while X-ray crystallography (e.g., using SHELXL or ORTEP-III ) resolves stereochemistry. Polarized optical microscopy (POM) and DSC analyze thermal behavior in liquid crystal applications .

Q. How can enantiomeric purity be achieved during synthesis, and what resolving agents are effective?

  • Racemic mixtures are resolved using chiral amines (e.g., (-)-α-phenylethylamine) to form diastereomeric salts, separated via fractional crystallization . Lipase-catalyzed resolution in pseudo-eutectic systems improves enantioselectivity and reduces solvent use . Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) validates enantiopurity .

Advanced Research Questions

Q. How do structural modifications (e.g., propionamide derivatives) influence the biological activity of this compound?

  • Substituting the propylamine group with amide or cyclopropyl moieties alters receptor binding. For example, N-substituted derivatives show selective antagonism for serotonin receptors (e.g., 5-HT2C) in vitro . SAR studies require functional assays (e.g., cAMP inhibition) and molecular docking simulations to map interactions with target proteins .

Q. What strategies resolve contradictions in crystallographic data for naphthylamine derivatives?

  • Discrepancies in bond angles or torsion angles may arise from polymorphism. Use SHELXD for phase refinement and compare multiple datasets. For ambiguous electron density, quantum mechanical calculations (e.g., DFT) validate geometric parameters . Cross-validate with spectroscopic data to rule out synthesis artifacts .

Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?

  • Byproducts like sulfonated intermediates (e.g., 2-(6-sulfo-2-naphthyl)propionic acid) form under acidic conditions. Optimize pH (neutral to mild basic) and use scavengers (e.g., activated charcoal) . Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time .

Q. What computational methods predict the pharmacokinetic properties of novel this compound analogs?

  • ADMET prediction tools (e.g., SwissADME) estimate bioavailability, logP, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while QSAR models correlate substituent effects with activity .

Methodological Considerations

  • Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
  • Crystallography : Refine structures using SHELXL and visualize with ORTEP-3 .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity analysis .

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